Propanenitrile, 3-mercapto-

Description

The exact mass of the compound Propanenitrile, 3-mercapto- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Propanenitrile, 3-mercapto- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanenitrile, 3-mercapto- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-sulfanylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NS/c4-2-1-3-5/h5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTXEFOUDMXDPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061383 | |

| Record name | Propanenitrile, 3-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001-58-7 | |

| Record name | 3-Mercaptopropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercaptopropanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001001587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 3-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-mercaptopropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-MERCAPTOPROPANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTV2WN28SV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Propanenitrile, 3-mercapto-

Abstract

Propanenitrile, 3-mercapto-, also known as 3-mercaptopropionitrile or 2-cyanoethanethiol, is a bifunctional molecule of significant interest in organic synthesis and materials science.[1][2] Its utility stems from the presence of both a thiol and a nitrile group, allowing for a diverse range of chemical transformations. This guide provides a comprehensive overview of the primary synthesis mechanisms of 3-mercaptopropanenitrile, focusing on the underlying chemical principles, experimental considerations, and established protocols. The content is tailored for researchers, scientists, and professionals in drug development and related fields, offering in-depth technical insights to facilitate laboratory and industrial applications.

Introduction and Significance

3-Mercaptopropanenitrile (3-MPN) is a colorless, malodorous liquid that serves as a versatile building block in chemical synthesis.[1][3] The thiol (-SH) group provides a nucleophilic center for reactions such as Michael additions, thiol-ene click reactions, and the formation of thioethers and disulfides.[4][5] The nitrile (-CN) group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. This dual functionality makes 3-MPN a valuable precursor for the synthesis of pharmaceuticals, polymers, and other specialty chemicals.

One of the most common preparative routes involves the reaction of an activated alkene, such as acrylonitrile, with a sulfur source.[6][7] Understanding the mechanistic details of this transformation is crucial for optimizing reaction conditions, maximizing yield, and ensuring product purity. This guide will delve into the prevalent base-catalyzed Michael addition mechanism, providing a robust framework for its practical implementation.

Core Synthesis Mechanism: Base-Catalyzed Michael Addition

The predominant and industrially relevant synthesis of 3-mercaptopropanenitrile proceeds via a base-catalyzed Michael addition (or thiol-ene reaction) of a thiolating agent to acrylonitrile.[5][6][7] This reaction is highly efficient and follows an anti-Markovnikov addition pattern.[5]

The mechanism can be dissected into three key steps:

-

Deprotonation of the Thiolating Agent: In the presence of a base, the thiolating agent (e.g., hydrogen sulfide or a thiol precursor) is deprotonated to form a highly nucleophilic thiolate anion.

-

Nucleophilic Attack: The thiolate anion attacks the β-carbon of the electron-deficient alkene (acrylonitrile), leading to the formation of a resonance-stabilized carbanion intermediate.

-

Protonation: The carbanion intermediate is subsequently protonated by a proton source in the reaction mixture (e.g., the conjugate acid of the base or the thiolating agent itself) to yield the final product, 3-mercaptopropanenitrile.

This nucleophilic pathway is favored due to the electron-withdrawing nature of the nitrile group in acrylonitrile, which activates the double bond for nucleophilic attack.[4]

Diagram of the Base-Catalyzed Michael Addition Mechanism

Caption: Base-catalyzed Michael addition for 3-MPN synthesis.

Alternative Synthesis Routes

While the direct addition of a sulfur source to acrylonitrile is the most common method, other synthetic strategies exist. One notable alternative involves a two-step process starting from 3-chloropropionitrile.[1]

-

Reaction with Thiourea: 3-Chloropropionitrile is first reacted with thiourea to form an isothiouronium salt.

-

Hydrolysis: The resulting isothiouronium salt is then hydrolyzed, typically under basic conditions, to yield 3-mercaptopropanenitrile.[1]

Another variation includes the isolation of the disulfide, bis(2-cyanoethyl) sulfide, which can then be reduced to the desired thiol using a reducing agent like zinc.[1]

Experimental Protocol: Synthesis from Acrylonitrile and Sodium Hydrosulfide

This section provides a detailed, step-by-step methodology for the synthesis of 3-mercaptopropanenitrile based on the base-catalyzed addition of sodium hydrosulfide to acrylonitrile. This protocol is adapted from established industrial processes.[6][7][8]

Safety Precautions: Acrylonitrile is a toxic and flammable liquid. Sodium hydrosulfide is corrosive and releases toxic hydrogen sulfide gas upon acidification. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Acrylonitrile | 53.06 | 66.00 g | 1.24 |

| Sodium Hydrosulfide (44% aq. soln.) | 56.06 | 165.89 g | 1.30 |

| Sodium Hydroxide (50% aq. soln.) | 40.00 | 24.80 g | 0.31 |

| Hydrochloric Acid (concentrated) | 36.46 | As needed for neutralization | - |

| Water | 18.02 | As needed | - |

Procedure:

-

Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, an addition funnel, and a condenser is assembled. The system is purged with an inert gas (e.g., nitrogen or argon).

-

Initial Charge: Charge the flask with the sodium hydrosulfide solution and water.

-

Acrylonitrile Addition: Heat the solution to approximately 35°C. Slowly add the acrylonitrile via the addition funnel over a period of 30 minutes, ensuring the temperature does not exceed 40°C.[7][8]

-

Formation of Intermediate: After the addition is complete, stir the reaction mixture at 40°C for an additional 10 minutes. At this stage, the intermediate thiodipropionitrile is formed in high yield.[7]

-

Addition of Base and Thiolating Agent: Heat the mixture to 45°C. Add the remaining sodium hydrosulfide solution rapidly, followed by the slow addition of the sodium hydroxide solution.[8]

-

Reaction Completion: Maintain the reaction temperature at 50-60°C for 30-150 minutes.[8] The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the slow, dropwise addition of concentrated hydrochloric acid at a temperature of 10°C or less.[9] Caution: This step will release hydrogen sulfide gas.

-

Separate the organic layer from the aqueous layer.

-

The crude 3-mercaptopropanenitrile can be purified by distillation under reduced pressure.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 3-MPN.

Characterization Data

The synthesized 3-mercaptopropanenitrile should be characterized to confirm its identity and purity.

| Property | Value |

| Appearance | Colorless liquid[1] |

| Molar Mass | 87.14 g/mol [1] |

| Density | 1.0696 g/cm³[1] |

| Boiling Point | 30–32 °C at 0.08-0.12 mmHg[1] |

| ¹H NMR (CDCl₃, δ) | 1.79 (t, 1H), 2.65-2.71 (m, 2H), 2.73-2.82 (m, 2H)[3] |

| ¹³C NMR (D₂O, δ) | 18.0, 26.2, 118.8, 169.5[10] |

| IR (KBr, cm⁻¹) | 3275, 3095, 2710, 2241, 1651, 1441, 1411, 671[10] |

Conclusion

The synthesis of 3-mercaptopropanenitrile is a well-established process, primarily relying on the base-catalyzed Michael addition of a sulfur source to acrylonitrile. This method is both efficient and scalable, making it suitable for both laboratory and industrial production. A thorough understanding of the underlying reaction mechanism, coupled with careful adherence to experimental protocols and safety precautions, is paramount for the successful synthesis of this versatile chemical intermediate. The insights and procedures detailed in this guide provide a solid foundation for researchers and professionals working in the field of organic synthesis and drug development.

References

- 1. 3-Mercaptopropionitrile - Wikipedia [en.wikipedia.org]

- 2. Propanenitrile, 3-mercapto- | C3H5NS | CID 70477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 6. CA2146626C - Preparation of 3-mercaptopropionitrile and 3-mercaptopropionic acid - Google Patents [patents.google.com]

- 7. EP0677512B1 - Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Google Patents [patents.google.com]

- 8. EP0677512A1 - Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Google Patents [patents.google.com]

- 9. Method for producing 3-mercaptopropionic acid, and methods using same for producing carboxylic acid ester compound having mercapto group and thiourethane-based optical material | TREA [trea.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Physical Properties of 2-Cyanoethanethiol

For professionals in research, chemical synthesis, and drug development, a thorough understanding of the physical and chemical characteristics of a reagent is paramount. This guide provides an in-depth examination of 2-cyanoethanethiol (also known as 3-mercaptopropionitrile), a bifunctional molecule of significant interest in organic synthesis. This document moves beyond a simple recitation of data, offering insights into the practical implications of its properties and the methodologies for their verification.

Chemical Identity and Molecular Structure

2-Cyanoethanethiol is an organosulfur compound featuring both a thiol (-SH) and a nitrile (-C≡N) functional group. This unique combination makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.[1] The presence of these two reactive centers dictates its chemical behavior and physical properties.

The fundamental identity of 2-cyanoethanethiol is established by its molecular formula and structure.

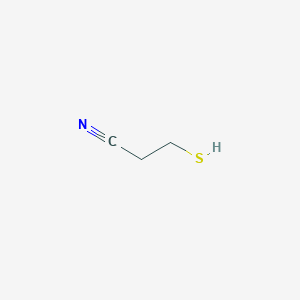

Caption: Molecular structure of 2-Cyanoethanethiol (HSCH₂CH₂CN).

Core Physical Properties

The macroscopic behavior of 2-cyanoethanethiol is defined by a set of key physical constants. These values are critical for its handling, purification, and use in reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅NS | [1][2][3][4] |

| Molecular Weight | 87.14 g/mol | [1][2][3][4][5] |

| Appearance | Colorless to light yellow liquid/oil | [2][3][5] |

| Odor | Malodorous | [5] |

| Density | 1.0696 g/cm³ | [2] |

| 1.06 g/mL at 28 °C | [5] | |

| 1.019 g/cm³ | [3] | |

| Boiling Point | 204 °C (at 760 torr) | [3] |

| 87 °C at 15 torr | [5] | |

| 30–32 °C at 0.08-0.12 mm Hg | [2] | |

| Refractive Index | 1.4826 (estimate) | [3] |

| pKa | 9.07 ± 0.10 (Predicted) | [3] |

Boiling Point and Volatility

The boiling point of 2-cyanoethanethiol is highly dependent on pressure, as indicated by the multiple data points. The value of 204 °C suggests that at atmospheric pressure, the compound requires significant thermal energy to vaporize.[3] However, its volatility increases dramatically under vacuum, with a boiling point of 87 °C at 15 torr.[5] This property is fundamental to its purification via vacuum distillation, a standard protocol for separating it from less volatile impurities or reaction byproducts. The causality behind this is the reduction in atmospheric pressure, which lowers the temperature at which the vapor pressure of the liquid equals the surrounding pressure.

Density and Solubility

With a density of approximately 1.07 g/cm³, 2-cyanoethanethiol is slightly denser than water.[2] It is reported to be partially soluble in water and soluble in most organic solvents.[5] This solubility profile is consistent with its molecular structure: the polar nitrile group can engage in dipole-dipole interactions with polar solvents like water, while the ethyl backbone provides lipophilic character, promoting solubility in organic media. The thiol group, being less polar than an alcohol's hydroxyl group, contributes moderately to its water solubility.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is the cornerstone of chemical identification. The following data are characteristic of 2-cyanoethanethiol and serve as a self-validating system for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides information on the hydrogen environments within the molecule. For 2-cyanoethanethiol, the following chemical shifts are reported in deuterochloroform (CDCl₃):

-

δ 1.79 ppm (t, J = 8.6 Hz, 1H): This triplet corresponds to the proton of the thiol (-SH) group. It is split into a triplet by the two adjacent methylene protons.

-

δ 2.65–2.71 ppm (m, 2H): This multiplet represents the two protons on the carbon adjacent to the nitrile group (NC-CH₂-).

-

δ 2.73–2.82 ppm (m, 2H): This multiplet is assigned to the two protons on the carbon adjacent to the sulfur atom (-CH₂-SH).[5]

The integration of these peaks (1:2:2) confirms the ratio of protons in the different chemical environments, validating the molecular structure.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy: The IR spectrum of 2-cyanoethanethiol will exhibit characteristic absorption bands corresponding to its functional groups. A key peak will be the C≡N (nitrile) stretch, typically appearing in the range of 2220-2260 cm⁻¹. Another important feature is the S-H (thiol) stretch, which is a weak band usually found around 2550-2600 cm⁻¹. The presence of these two peaks is strong evidence for the compound's structure.

-

Mass Spectrometry (MS): In a mass spectrum, 2-cyanoethanethiol will show a molecular ion peak (M⁺) corresponding to its molecular weight (87.14 g/mol ).[4][6] Fragmentation patterns can further confirm the structure, with characteristic losses of SH, CN, or other small fragments.

Experimental Protocols

The following outlines the methodologies for the synthesis and purification of 2-cyanoethanethiol, reflecting established laboratory practices.

Synthesis of 2-Cyanoethanethiol

A common preparative method involves the reaction of 3-chloropropionitrile with thiourea, followed by hydrolysis of the resulting isothiouronium salt.[2] An alternative, high-yield process starts from thiodipropionitrile.[7][8][9]

Caption: High-level workflow for the synthesis of 2-Cyanoethanethiol.

Protocol: Synthesis from Thiodipropionitrile [7][9]

-

Thiodipropionitrile Formation: React a molar excess of acrylonitrile with an alkaline hydrosulfide (e.g., sodium hydrosulfide) to form thiodipropionitrile. This reaction is exothermic and requires careful temperature control.

-

Cleavage Reaction: React the resulting thiodipropionitrile with additional alkaline hydrosulfide in the presence of a base, such as sodium hydroxide.[7][8][9] This step cleaves the sulfide bridge to yield the desired 2-cyanoethanethiol.[1] The reaction is typically allowed to exotherm to around 50-60°C.[7][9]

-

Workup: After the reaction is complete, the mixture is acidified with a strong acid (e.g., HCl).

-

Extraction: The product is then extracted from the aqueous solution using a suitable organic solvent.

-

Isolation: The final product is isolated via distillation, typically under reduced pressure.

Purification by Vacuum Distillation

Causality: Vacuum distillation is the method of choice due to the compound's high boiling point at atmospheric pressure and its potential for decomposition at elevated temperatures. By reducing the pressure, the boiling point is significantly lowered, allowing for distillation at a temperature that preserves the molecule's integrity.

Protocol:

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.

-

Crude Product: Charge the distillation flask with the crude 2-cyanoethanethiol from the synthesis workup.

-

Vacuum Application: Gradually apply vacuum to the system using a vacuum pump protected by a cold trap.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Collect the fraction that distills at the expected temperature and pressure (e.g., 87 °C at 15 torr).[5] Monitor the distillation head temperature closely to ensure a pure fraction is collected.

Safety, Handling, and Storage

Trustworthiness through Self-Validation: Adherence to rigorous safety protocols is a self-validating system for preventing incidents and ensuring experimental reproducibility.

-

Handling: 2-Cyanoethanethiol is described as malodorous and should always be handled in a well-ventilated fume hood.[5] Due to its potential toxicity (harmful if swallowed or in contact with skin), appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory.[1][2]

-

Storage: The thiol group is susceptible to oxidation, particularly on exposure to air or base, which can lead to the formation of the corresponding disulfide, 3,3′-dithiobispropionitrile.[5] Therefore, it is recommended to store 2-cyanoethanethiol under an inert atmosphere (e.g., nitrogen or argon). For short-term storage, refrigeration at -20°C is possible, while long-term storage should be at -78°C.[3][5]

-

Stability: The compound should be used as soon as possible after preparation or purification to minimize degradation.[5]

References

- 1. Propanenitrile, 3-mercapto- | 1001-58-7 | Benchchem [benchchem.com]

- 2. 3-Mercaptopropionitrile - Wikipedia [en.wikipedia.org]

- 3. 1001-58-7 CAS MSDS (3-mercaptopropiononitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Propanenitrile, 3-mercapto- | C3H5NS | CID 70477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. EP0677512A1 - Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Google Patents [patents.google.com]

- 8. CA2146626C - Preparation of 3-mercaptopropionitrile and 3-mercaptopropionic acid - Google Patents [patents.google.com]

- 9. Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Patent 0677512 [data.epo.org]

An In-depth Technical Guide to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A Tool for Modeling Parkinson's Disease

A Note on Chemical Identification: The CAS number 1001-58-7 provided in the topic query corresponds to 3-Mercaptopropiononitrile (Molecular Formula: C3H5NS, Molecular Weight: 87.14 g/mol )[1][2][3][4]. However, the context of creating an in-depth technical guide for researchers and drug development professionals strongly indicates that the intended subject is the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . MPTP is extensively used in research to create animal models of Parkinson's disease. This guide will focus on MPTP, providing its correct chemical identifiers and a comprehensive overview of its application in neuroscience research.

Introduction to MPTP: A Paradigm-Shifting Neurotoxin

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that causes permanent symptoms of Parkinson's disease by selectively destroying dopaminergic neurons in the substantia nigra.[5][6][7] Its discovery as a parkinsonism-inducing agent was accidental, stemming from cases of illicit drug users who developed severe and irreversible Parkinson's-like symptoms after using a synthetic opioid contaminated with MPTP.[5] This tragic event, however, opened a new frontier in Parkinson's disease research, providing scientists with a powerful tool to replicate the disease's specific pathology in laboratory animals and investigate its underlying mechanisms.[8][9][10][11][12]

This guide serves as a technical resource for researchers, offering an in-depth look at the molecular properties of MPTP, its mechanism of action, a detailed protocol for its use in creating a murine model of Parkinson's disease, and critical safety considerations for handling this hazardous compound.

Core Molecular and Chemical Properties

A precise understanding of MPTP's chemical and physical properties is fundamental for its effective and safe use in a research setting.

| Property | Value | Source(s) |

| IUPAC Name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | [5] |

| CAS Number | 28289-54-5 | [5] |

| Molecular Formula | C12H15N | [5] |

| Molecular Weight | 173.25 g/mol | [5][6] |

| Form | Solid crystals | [6] |

| Solubility | Soluble in water (as hydrochloride salt) and DMSO | [13] |

| Volatility | The free base form is volatile and can sublime | [14] |

Mechanism of Neurotoxicity: A Multi-Step Pathway

The neurotoxicity of MPTP is not caused by the compound itself but by its metabolite, 1-methyl-4-phenylpyridinium (MPP+).[5][15][16] The conversion of MPTP to MPP+ and its subsequent toxic actions involve a cascade of events that selectively target dopaminergic neurons.[17]

-

Crossing the Blood-Brain Barrier: As a lipophilic molecule, MPTP readily crosses the blood-brain barrier after systemic administration.[11][15][18]

-

Metabolism in Glial Cells: Within the brain, MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B), which is predominantly found in glial cells, specifically astrocytes.[5][15][19][20] This two-step oxidation process converts MPTP first to an intermediate, 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+), and then to the active neurotoxin, MPP+.[21][22]

-

Selective Uptake by Dopaminergic Neurons: MPP+ is then released into the extracellular space, where it is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[15][23][24] This selective uptake is the primary reason for the specific targeting of these neurons.

-

Mitochondrial Accumulation and Toxicity: Once inside the dopaminergic neuron, MPP+ accumulates in the mitochondria.[15][24][25] Here, it exerts its primary toxic effect by inhibiting Complex I of the electron transport chain.[5][24][26] This inhibition leads to a severe depletion of ATP, the cell's primary energy currency, and an increase in the production of reactive oxygen species (ROS), causing significant oxidative stress.[24][27][28]

-

Cell Death Cascade: The combination of energy failure and oxidative stress triggers a cascade of events leading to neuronal death, including the opening of the mitochondrial permeability transition pore and the release of factors that initiate apoptosis.[9][29] The resulting loss of dopaminergic neurons in the substantia nigra leads to the characteristic motor deficits of Parkinson's disease.[5]

Signaling Pathway of MPTP-Induced Neurotoxicity

Caption: The metabolic pathway of MPTP neurotoxicity.

Experimental Protocol: Induction of a Parkinson's Disease Model in Mice

The MPTP mouse model is one of the most widely used for studying Parkinson's disease.[9][10][11][12] The following protocol describes a common method for inducing a reliable and reproducible dopaminergic lesion.[30][31][32]

Disclaimer: This protocol is for informational purposes only. All work with MPTP must be conducted in compliance with institutional and national safety regulations. A thorough risk assessment must be performed before any experiment.[33]

Materials and Reagents

-

MPTP hydrochloride (non-volatile salt form)[14]

-

Sterile 0.9% saline

-

C57BL/6 mice (a strain known to be sensitive to MPTP)[9][11]

-

Sterile syringes and needles

-

Appropriate Personal Protective Equipment (PPE)

Step-by-Step Methodology

-

Preparation of MPTP Solution (Perform in a certified chemical fume hood):

-

Causality: Using the hydrochloride salt of MPTP is critical as the free base form is volatile, posing a significant inhalation risk.[14]

-

Calculate the required amount of MPTP hydrochloride based on the desired dose (e.g., 20 mg/kg) and the number and weight of the mice.

-

Aseptically dissolve the MPTP hydrochloride in sterile 0.9% saline to the final desired concentration. Prepare this solution fresh on the day of injection.

-

-

Animal Dosing Regimen (Acute Model):

-

Causality: An acute regimen with multiple injections in a single day produces a significant and stable lesion within a week.[30]

-

Administer MPTP solution via intraperitoneal (i.p.) injection.

-

A common acute regimen involves four injections of MPTP (e.g., 20 mg/kg each) at 2-hour intervals over an 8-hour period.[30]

-

A control group should receive saline injections following the same schedule.

-

-

Post-Injection Monitoring and Housing:

-

Causality: Animals excrete MPTP and its toxic metabolites for several days post-injection, making their bedding and cages hazardous.[14]

-

House animals in dedicated, clearly labeled cages.[35]

-

Monitor animals for any signs of acute distress.

-

Cage changes should be delayed for at least 72 hours to five days post-injection and must be performed in a chemical fume hood by trained personnel wearing appropriate PPE.[14][18][33][36]

-

-

Endpoint Analysis (7-21 days post-injection):

-

Causality: The dopaminergic lesion stabilizes by 7 days for an acute regimen, allowing for reliable analysis.[30]

-

Behavioral Testing: Assess motor deficits using tests like the open field test (assessing vertical activity) or rotarod test.[8]

-

Neurochemical Analysis: Euthanize animals and dissect the striatum. Use HPLC to quantify levels of dopamine and its metabolites (DOPAC and HVA), which are expected to be significantly reduced.[8][30]

-

Histological Analysis: Perfuse animals and prepare brain sections. Use immunohistochemistry to stain for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify cell loss in the substantia nigra pars compacta.[8]

-

Experimental Workflow Diagram

Caption: Workflow for the MPTP mouse model of Parkinson's disease.

Mandatory Safety and Handling Procedures

MPTP is an extremely hazardous substance that can cause irreversible neurological damage through skin contact, inhalation, or injection.[18][34] Strict adherence to safety protocols is non-negotiable.

-

Engineering Controls: All work with pure MPTP or its concentrated solutions must be performed in a certified chemical fume hood or a Class II Type B2 biosafety cabinet.[18][34] The work surface should be covered with a disposable, plastic-backed absorbent liner.[33][35]

-

Personal Protective Equipment (PPE): A disposable lab coat or jumpsuit, two pairs of nitrile gloves (double-gloving), and safety glasses or goggles are mandatory.[34][35] For animal injections, additional protection like wrist guards and a surgical mask is recommended.[36]

-

Waste Disposal: All contaminated materials, including sharps, gloves, disposable lab coats, animal bedding, and cages, must be treated as hazardous chemical waste and disposed of according to institutional guidelines.[14][33][34] Do not autoclave any materials that have come into contact with MPTP.[34]

-

Decontamination: Use a freshly prepared 10% bleach solution to decontaminate work surfaces, allowing for a contact time of at least 15 minutes, followed by a water rinse.[18][33][34]

-

Emergency Procedures: In case of exposure, immediately wash the affected area with soap and water for at least 15 minutes and seek urgent medical attention.[35][36] An antidote, selegiline (a MAO-B inhibitor), may be prescribed as a presumptive therapy, and its availability should be discussed with occupational health services prior to starting any work.[36]

Conclusion

MPTP remains an invaluable, albeit hazardous, tool in the field of neurodegenerative disease research. Its ability to selectively target and destroy dopaminergic neurons provides a robust model for studying the pathology of Parkinson's disease, evaluating potential neuroprotective strategies, and developing novel therapeutic interventions. For drug development professionals and scientists, a thorough understanding of its molecular mechanism, combined with meticulous adherence to experimental and safety protocols, is paramount to leveraging its full potential while ensuring the safety of all personnel.

References

- 1. 3-MERCAPTOPROPIONONITRILE | CAS 1001-58-7 [matrix-fine-chemicals.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1001-58-7|3-Mercaptopropanenitrile|BLD Pharm [bldpharm.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. MPTP - Wikipedia [en.wikipedia.org]

- 6. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. meliordiscovery.com [meliordiscovery.com]

- 9. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MPTP mouse models of Parkinson's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. research.wayne.edu [research.wayne.edu]

- 15. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. MPTP’s Pathway of Toxicity Indicates Central Role of Transcription Factor SP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. uthsc.edu [uthsc.edu]

- 19. The role of MAO in MPTP toxicity--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Monoamine oxidase B(MAO-B) is the major catalyst for 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) oxidation in human brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Metabolism of the neurotoxin in MPTP by human liver monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+ | PLOS One [journals.plos.org]

- 26. Studies on the toxicity of 1-methyl-4-phenylpyridinium ion (MPP+) against mitochondria of mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The parkinsonian toxin MPTP: action and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. The parkinsonian neurotoxin MPP+ opens the mitochondrial permeability transition pore and releases cytochrome c in isolated mitochondria via an oxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. modelorg.com [modelorg.com]

- 31. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. ehs.miami.edu [ehs.miami.edu]

- 34. Fact Sheet: MPTP, Safe Handling | PennEHRS [ehrs.upenn.edu]

- 35. research.fiu.edu [research.fiu.edu]

- 36. ors.od.nih.gov [ors.od.nih.gov]

solubility of Propanenitrile, 3-mercapto- in organic solvents

An In-depth Technical Guide to the Solubility of Propanenitrile, 3-mercapto- in Organic Solvents

Abstract

Propanenitrile, 3-mercapto- (also known as 3-mercaptopropionitrile or β-mercaptopropionitrile) is a bifunctional molecule of significant interest in organic synthesis, pharmaceutical development, and materials science.[1][2] Its utility as a building block for complex molecules, an enzyme inhibitor, and a surface-modifying agent is largely dependent on its behavior in solution.[1] This technical guide provides a comprehensive analysis of the solubility of 3-mercaptopropanenitrile in organic solvents. We delve into the physicochemical properties governing its solubility, provide a qualitative summary across various solvent classes, and present a detailed protocol for the empirical determination of its solubility profile. This document is intended for researchers, chemists, and drug development professionals who utilize this versatile compound in their work.

Introduction: The Significance of Solubility for 3-Mercaptopropanenitrile

Propanenitrile, 3-mercapto- (CAS 1001-58-7) is an organosulfur compound featuring both a thiol (-SH) and a nitrile (-C≡N) functional group.[2][3] This unique structure imparts dual reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] In medicinal chemistry, the thiol group's ability to interact with biomolecules and form stable complexes with metal ions makes it a candidate for the design of enzyme inhibitors and novel therapeutic agents.[1]

Understanding the solubility of this compound is paramount for its practical application. Proper solvent selection is critical for:

-

Reaction Kinetics: Ensuring reactants are in the same phase for optimal reaction rates and yields.

-

Purification Processes: Selecting appropriate solvents for techniques like crystallization, extraction, and chromatography.

-

Formulation Development: Creating stable solutions for drug delivery systems or coating applications.

-

Analytical Characterization: Preparing homogenous samples for techniques like NMR or HPLC.

This guide provides the foundational knowledge to make informed decisions regarding solvent selection for 3-mercaptopropanenitrile.

Physicochemical Properties Governing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[4][5] The molecular structure of 3-mercaptopropanenitrile is key to understanding its behavior.

| Property | Value / Description | Source |

| Molecular Formula | C₃H₅NS | [6] |

| Molecular Weight | 87.14 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Key Functional Groups | Thiol (-SH), Nitrile (-C≡N) | [3] |

| Hydrogen Bond Donor Count | 1 (from the thiol group) | [6] |

| Hydrogen Bond Acceptor Count | 2 (from the nitrile nitrogen and the sulfur atom) | [6][7] |

| Predicted pKa | 9.07 ± 0.10 | [7] |

The molecule possesses both polar and nonpolar characteristics. The nitrile group is highly polar, and the thiol group is moderately polar, capable of acting as a weak hydrogen bond donor. These groups are attached to a flexible three-carbon aliphatic chain, which contributes nonpolar character. This amphiphilic nature suggests a broad solubility range.

Molecular Interactions at Play

The interplay of forces between 3-mercaptopropanenitrile and solvent molecules dictates solubility.

Caption: Dominant intermolecular forces between 3-mercaptopropanenitrile and solvent classes.

Solubility Profile in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Partial to High | The thiol group can donate a hydrogen bond, and the nitrile and sulfur can accept hydrogen bonds. Solubility in water is limited by the nonpolar hydrocarbon backbone. Solubility is high in alcohols where the alkyl chain can interact favorably. |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Acetonitrile, Dimethyl sulfoxide (DMSO) | High | Strong dipole-dipole interactions between the solvent and the highly polar nitrile group are the primary driving force for dissolution. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderate to Low | The nonpolar hydrocarbon backbone allows for some interaction via London dispersion forces. However, the high polarity of the nitrile group limits solubility in strongly nonpolar solvents like hexane. Diethyl ether may show moderate solubility due to its ability to accept hydrogen bonds. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 3-mercaptopropanenitrile.

Safety Precautions

Hazard Warning: Propanenitrile, 3-mercapto- is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[6][7] It is also malodorous. All work must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, must be worn.[9]

Materials and Equipment

-

Propanenitrile, 3-mercapto- (>95% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Micropipettes

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

Analytical instrument (e.g., HPLC-UV, GC-MS, or NMR)

Workflow for Solubility Measurement

Caption: Experimental workflow for determining thermodynamic solubility.

Step-by-Step Methodology

-

Preparation: Accurately weigh a known amount of 3-mercaptopropanenitrile.

-

Mixing: In a vial, add an excess amount of the solute to a precisely measured volume (e.g., 1 mL) of the chosen solvent. The goal is to create a suspension where undissolved solid is clearly visible.[10]

-

Equilibration: Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure the solution is saturated.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid. Alternatively, allow the vials to stand undisturbed until the solid has fully settled.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a micropipette. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

-

Dilution & Analysis: Accurately dilute the filtered, saturated solution with the pure solvent to a concentration that falls within the linear range of your analytical method. Analyze this diluted sample using a pre-calibrated instrument (e.g., HPLC) to determine its concentration.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Conclusion

Propanenitrile, 3-mercapto- is a molecule with a versatile solubility profile owing to its bifunctional, amphiphilic nature. It exhibits high solubility in polar aprotic and alcoholic solvents, with more limited solubility in water and nonpolar hydrocarbons. This behavior is a direct consequence of the interplay between its polar nitrile and thiol groups and its nonpolar aliphatic backbone. For applications requiring precise concentration data, the experimental protocol provided in this guide offers a robust method for quantitative determination. A thorough understanding of these solubility characteristics is essential for the effective and efficient application of this important chemical in research and development.

References

- 1. Propanenitrile, 3-mercapto- | 1001-58-7 | Benchchem [benchchem.com]

- 2. 3-Mercaptopropionitrile - Wikipedia [en.wikipedia.org]

- 3. CAS 1001-58-7: 3-Mercaptopropanenitrile | CymitQuimica [cymitquimica.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. Propanenitrile, 3-mercapto- | C3H5NS | CID 70477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of 3-Mercaptopropionitrile

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-mercaptopropionitrile (HSCH₂CH₂CN), a bifunctional molecule of interest in organic synthesis and materials science.[1] As a compound featuring both a thiol and a nitrile group, its structural verification relies heavily on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering not only reference data but also the underlying principles and experimental methodologies required for accurate characterization. We delve into the ¹H NMR, ¹³C NMR, and IR spectra, presenting detailed peak assignments, interpreting coupling patterns, and identifying characteristic functional group vibrations. The protocols described herein are designed to be self-validating, ensuring reproducibility and confidence in experimental results.

Introduction: The Molecular Profile of 3-Mercaptopropionitrile

3-Mercaptopropionitrile, also known as 2-cyanoethanethiol, is a colorless liquid with the chemical formula C₃H₅NS.[1][2] Its structure incorporates a propane backbone terminated by two distinct and reactive functional groups: a thiol (-SH) and a nitrile (-C≡N). This duality makes it a versatile building block in chemical synthesis, for example, as a precursor for thioethers or in reactions involving nucleophilic addition to the nitrile group.[1][3]

Given its reactivity and potential for oxidation to the corresponding disulfide, meticulous structural confirmation is paramount.[4] Spectroscopic techniques provide a non-destructive and highly informative means of verifying the identity, purity, and structure of the molecule. This guide focuses on the three primary spectroscopic methods used for this purpose: ¹H NMR, ¹³C NMR, and IR spectroscopy. Each section will explain the causality behind the observed spectral features, grounding the data in the fundamental principles of molecular structure and quantum mechanics.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for elucidating the connectivity of a molecule by probing the chemical environment of hydrogen atoms. The spectrum of 3-mercaptopropionitrile provides a clear fingerprint of its three distinct proton environments.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-mercaptopropionitrile in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.

-

Shimming: Homogenize the magnetic field across the sample by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks. An automated shimming routine is typically sufficient.[5]

-

Acquisition: Acquire the spectrum using standard parameters. For a routine ¹H spectrum, a pulse angle of 45-90 degrees, a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are typical.[5] To improve the signal-to-noise ratio, multiple scans (e.g., 8 or 16) are acquired and averaged.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform a baseline correction to obtain the final, interpretable spectrum.

Data Analysis and Interpretation

The ¹H NMR spectrum of 3-mercaptopropionitrile in CDCl₃ exhibits three distinct signals, corresponding to the thiol proton and the two methylene groups.

| Chemical Shift (δ) [ppm] | Proton Assignment | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| ~2.77 | Hb (-CH₂ -CN) | Triplet (t) | ~7.0 | 2H |

| ~2.68 | Hc (-SCH₂ -) | Quartet (q) or Multiplet (m) | ~7.0 | 2H |

| ~1.65 | Ha (-SH ) | Triplet (t) | ~8.0 | 1H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency. The data presented is a representative interpretation based on published values and chemical shift theory.[4]

Causality of Spectral Features:

-

H b Protons (α to -CN): These protons are adjacent to the electron-withdrawing nitrile group, which deshields them, causing them to appear downfield at ~2.77 ppm.[6] They are split into a triplet by the two adjacent Hc protons (n+1 rule, 2+1=3).

-

H c Protons (α to -SH): These protons are adjacent to both the sulfur atom and the Hb methylene group. Their signal appears at ~2.68 ppm. They are split into a triplet by the Hb protons and further split into a doublet by the single Ha proton, resulting in a complex multiplet that can appear as a quartet.

-

H a Proton (-SH): The thiol proton is the most shielded, appearing upfield at ~1.65 ppm. It is coupled to the two adjacent Hc protons, resulting in a triplet (n+1 rule, 2+1=3). The observation of this coupling confirms that the rate of proton exchange on the sulfur atom is slow on the NMR timescale.

Caption: Molecular structure showing distinct proton environments.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number and type of carbon atoms in a molecule. As with ¹H NMR, each chemically non-equivalent carbon atom produces a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is analogous to that for ¹H NMR, with a few key differences in acquisition parameters:

-

Sample Preparation: A more concentrated sample is often required (20-50 mg in ~0.7 mL of solvent) due to the low natural abundance of the ¹³C isotope (~1.1%).

-

Acquisition: A wider spectral width (~220 ppm) is used.[7] Standard ¹³C NMR spectra are typically acquired with proton decoupling, which collapses all C-H coupling, resulting in a single sharp peak for each unique carbon atom. This also provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE). Longer acquisition times and more scans are generally needed.

Data Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum of 3-mercaptopropionitrile shows three signals, one for each of the unique carbon atoms.

| Chemical Shift (δ) [ppm] | Carbon Assignment | Expected Range (ppm) |

| ~118 | C 1 (-C ≡N) | 115 - 125 |

| ~25 | C 2 (-C H₂-CN) | 20 - 35 |

| ~18 | C 3 (-S-C H₂) | 15 - 30 |

Note: Specific shifts are estimated based on typical values. The nitrile carbon is least shielded due to its sp hybridization and proximity to nitrogen.[6]

Causality of Spectral Features:

-

C1 (Nitrile Carbon): The carbon of the nitrile group is significantly deshielded and appears furthest downfield (~118 ppm). This is a characteristic chemical shift for nitrile carbons.[6]

-

C2 (Methylene Carbon α to -CN): This carbon is deshielded by the adjacent nitrile group, but less so than the nitrile carbon itself.

-

C3 (Methylene Carbon α to -SH): This carbon is the most shielded of the three, appearing furthest upfield, consistent with a typical aliphatic carbon attached to a sulfur atom.

Caption: Molecular structure showing distinct carbon environments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending.[8] It is an excellent technique for identifying the presence of specific functional groups, as each group has a characteristic absorption frequency.

Experimental Protocol: IR Spectroscopy (Neat Liquid Film)

-

Sample Preparation: Since 3-mercaptopropionitrile is a liquid, the simplest method is to prepare a neat (undiluted) sample. Place one drop of the liquid onto the surface of a salt plate (e.g., NaCl or KBr).

-

Cell Assembly: Place a second salt plate on top of the first, spreading the drop into a thin, uniform film.

-

Data Acquisition: Place the assembled plates in the spectrometer's sample holder. Record a background spectrum of the empty instrument first. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry, non-polar solvent (e.g., hexane or chloroform), then store them in a desiccator to prevent damage from moisture.[9]

Data Analysis and Interpretation

The IR spectrum of 3-mercaptopropionitrile is dominated by absorptions corresponding to its three key structural features: the nitrile, the thiol, and the alkane backbone.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 2950 - 2850 | C-H Stretch | Alkane (-CH₂-) | Medium-Strong |

| 2600 - 2550 | S-H Stretch | Thiol (-SH) | Weak-Medium, Sharp |

| 2260 - 2240 | C≡N Stretch | Nitrile (-C≡N) | Strong, Sharp |

Reference ranges are from standard IR correlation tables.[8][10][11]

Causality of Spectral Features:

-

C≡N Stretch (2260-2240 cm⁻¹): The triple bond of the nitrile group is very strong, requiring high energy (high wavenumber) to excite its stretching vibration. This results in a highly characteristic, strong, and sharp peak in a relatively clean region of the spectrum, making it an excellent diagnostic band.[6][12]

-

S-H Stretch (2600-2550 cm⁻¹): The thiol S-H stretch appears as a weak or medium, sharp band.[10] Its position is distinct from the much broader O-H stretch found in alcohols, and its presence is a clear indicator of the thiol group.

-

C-H Stretch (2950-2850 cm⁻¹): These absorptions are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the two methylene groups of the molecule's backbone.[8]

Caption: Key functional groups and their characteristic IR vibrations.

Summary and Conclusion

The spectroscopic profile of 3-mercaptopropionitrile is distinct and readily interpretable. ¹H NMR confirms the presence and connectivity of the three unique proton environments, while ¹³C NMR resolves the three carbon atoms of the molecular skeleton. Crucially, IR spectroscopy provides definitive evidence for the two key functional groups, with characteristic sharp absorptions for the nitrile C≡N stretch at ~2250 cm⁻¹ and the thiol S-H stretch at ~2550 cm⁻¹. Together, these three spectroscopic techniques provide a robust and self-validating system for the unambiguous identification and structural verification of 3-mercaptopropionitrile, which is essential for its application in research and development.

References

- 1. 3-Mercaptopropionitrile - Wikipedia [en.wikipedia.org]

- 2. 3-mercaptopropiononitrile | 1001-58-7 [chemicalbook.com]

- 3. Propanenitrile, 3-mercapto- | 1001-58-7 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ekwan.github.io [ekwan.github.io]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetoin C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

reaction of acrylonitrile with sodium hydrosulfide

An In-depth Technical Guide to the Reaction of Acrylonitrile with Sodium Hydrosulfide

Authored by: Gemini, Senior Application Scientist

The reaction between acrylonitrile and sodium hydrosulfide, a classic example of a Michael addition, is a cornerstone of industrial organosulfur chemistry. It provides a direct and efficient pathway to β-mercaptopropionitrile, a versatile chemical intermediate. The apparent simplicity of this reaction belies a nuanced interplay of kinetics, stoichiometry, and reaction conditions that dictates product selectivity and yield. For researchers and process chemists, mastering this reaction is not merely an academic exercise; it is a critical capability for the synthesis of advanced polymers, pharmaceuticals, and specialty chemicals.

This guide moves beyond a simple recitation of procedure. It is designed to provide a deep, mechanistic understanding of the reaction, grounded in field-proven insights. We will dissect the "why" behind each experimental parameter, offering a self-validating framework for protocol design and optimization. From a rigorous examination of reactant hazards to detailed analytical methodologies, this document serves as a comprehensive resource for professionals seeking to harness the synthetic power of this important transformation safely and effectively.

Critical Safety Analysis: Reactant Hazard Profile

A prerequisite to any experimental work is a thorough understanding and mitigation of the intrinsic hazards of the starting materials. Both acrylonitrile and sodium hydrosulfide present significant safety challenges that must be addressed through robust engineering controls and stringent adherence to personal protective equipment (PPE) protocols.

Acrylonitrile (AN)

Acrylonitrile is a colorless, volatile liquid with a pungent odor.[1] It is classified as a hazardous substance due to its flammability, reactivity, and toxicity.

-

Toxicity: Acrylonitrile is a carcinogen and a teratogen and must be handled with extreme caution.[2] It is toxic by inhalation, ingestion, and skin absorption.[2][3] Exposure can lead to severe irritation, blistering, and systemic effects impacting the central nervous system.[2][3] Any detectable odor may indicate overexposure.[1]

-

Flammability: AN is a Class IB flammable liquid with a low flash point of -1°C (30°F).[1] Its vapors can form explosive mixtures with air in a wide range (3% to 17% by volume).[1] All ignition sources must be strictly controlled in areas where AN is handled or stored.[1][2]

-

Reactivity and Polymerization: Acrylonitrile can undergo vigorous, exothermic self-polymerization, which can lead to a runaway reaction and vessel rupture.[4] This is typically prevented by the addition of an inhibitor, such as hydroquinone monomethyl ether (MEHQ), which requires the presence of dissolved oxygen to be effective.[4] It is critical to never store uninhibited acrylonitrile.[1] It is also highly reactive with strong acids, bases, and oxidizing agents.[2][4]

Sodium Hydrosulfide (NaHS)

Sodium hydrosulfide is a hygroscopic solid that is highly alkaline and corrosive.[5][6] Its primary hazard is the potential to release highly toxic hydrogen sulfide (H₂S) gas.

-

Toxicity and H₂S Release: NaHS reacts with acids and moisture to release hydrogen sulfide (H₂S), a toxic, flammable gas with a characteristic "rotten egg" odor.[7][8] Inhalation of H₂S can cause respiratory irritation and, at high concentrations, can be immediately fatal.[9] Olfactory fatigue can occur, meaning the sense of smell is not a reliable indicator of H₂S presence.[9]

-

Corrosivity: NaHS solutions are highly alkaline (pH 11.5–12.5) and cause severe skin burns and eye damage.[9][10] It is corrosive to many metals, including copper, zinc, and aluminum.[8][9]

-

Handling: All handling should be performed in a well-ventilated area or a chemical fume hood.[7][9] Personal and stationary H₂S monitors are essential.[10]

Quantitative Safety Data Summary

The following table summarizes key quantitative safety data for the reactants. This information is critical for conducting a thorough risk assessment before any experimental work.

| Parameter | Acrylonitrile | Sodium Hydrosulfide (NaHS) | Source(s) |

| Formula | C₃H₃N | NaHS | [1][11] |

| Molecular Weight | 53.06 g/mol | 56.06 g/mol | [1][11] |

| Appearance | Colorless to pale yellow liquid | Off-white, deliquescent solid | [1][11] |

| Boiling Point | 77.3 °C (171 °F) | 350 °C (662 °F) (anhydrous) | [1][11] |

| Flash Point | -1 °C (30 °F) (closed cup) | Flammable Solid | [1][11] |

| Flammability Limits | 3% - 17% in air | H₂S: 4.0% - 44.0% in air | [1][9] |

| pH of Solution | Not Applicable | ~11.5 - 12.5 | [9][10] |

| Primary Hazards | Carcinogen, teratogen, flammable, explosive polymerization | Corrosive, releases toxic H₂S gas | [2][5][7] |

| IDLH (H₂S) | Not Applicable | 100 ppm | [9] |

Safety Workflow Diagram

A systematic approach to safety is non-negotiable. The following workflow illustrates the logical progression of safety checks required before, during, and after handling these hazardous materials.

Caption: Logical workflow for safe handling of acrylonitrile and sodium hydrosulfide.

Reaction Mechanism and Controlling Factors

The reaction of acrylonitrile with sodium hydrosulfide is a nucleophilic conjugate addition, commonly known as a Michael reaction.[12][13] The hydrosulfide anion (HS⁻), a potent sulfur nucleophile, attacks the electron-deficient β-carbon of acrylonitrile. This reaction is highly efficient but is accompanied by a significant side reaction that must be controlled to achieve the desired product.

Primary Reaction and Key Side Reaction

-

Desired Reaction: Formation of 3-Mercaptopropionitrile (3-MPN) The hydrosulfide anion adds across the double bond of acrylonitrile to form a carbanion intermediate, which is then protonated (typically by water in the reaction medium) to yield the primary product, 3-mercaptopropionitrile.

-

Side Reaction: Formation of 3,3'-Thiodipropionitrile (TDPN) The product, 3-mercaptopropionitrile, is itself a potent nucleophile. Specifically, its conjugate base, the thiolate anion (⁻SCH₂CH₂CN), can react with a second molecule of acrylonitrile.[12][14] This second Michael addition results in the formation of the symmetrical sulfide, 3,3'-thiodipropionitrile (TDPN). The salt of 3-mercaptopropionitrile is a better nucleophile than NaSH, making this a highly competitive and rapid side reaction.[12][14]

Reaction Pathway Diagram

The following diagram illustrates the competition between the desired pathway to 3-MPN and the side reaction leading to TDPN.

Caption: Competing reaction pathways in the synthesis of 3-mercaptopropionitrile.

Causality of Experimental Choices

Achieving a high yield of 3-mercaptopropionitrile requires carefully controlling the reaction conditions to favor the primary reaction over the formation of TDPN.

-

Stoichiometry (Molar Ratio): This is the most critical factor.

-

To favor 3-MPN , an excess of the hydrosulfide source is typically used.[12][15] This ensures that an acrylonitrile molecule is more likely to encounter a hydrosulfide ion than the thiolate of the product.

-

Conversely, to favor TDPN , a molar excess of acrylonitrile is used (typically a 2:1 ratio of AN to NaSH).[12][15] This provides ample electrophile for the newly formed 3-MPN to react with.

-

-

Temperature Control: The Michael addition is exothermic.

-

Causality: Allowing the temperature to rise uncontrollably can lead to side reactions and, more critically, could initiate the hazardous runaway polymerization of acrylonitrile. Maintaining a low to moderate temperature (e.g., 40-60°C) is crucial for selectivity and safety.[12][14] For instance, one patented process maintains the temperature below 50°C during reactant addition to control the exotherm.[12]

-

-

pH and Catalyst: The reaction is base-catalyzed.

-

Causality: The nucleophile in the reaction is the hydrosulfide anion (HS⁻), not molecular H₂S. Sodium hydrosulfide provides this anion directly. In some procedures, an additional base like sodium hydroxide is added.[12][14] This ensures a sufficiently high concentration of the active nucleophile and can also catalyze the cleavage of any formed TDPN back to 3-MPN under certain conditions.[14]

-

-

Solvent: Water is the most common solvent.

-

Causality: Water is an excellent solvent for sodium hydrosulfide and facilitates the ionic mechanism of the reaction. It also serves as a good heat transfer medium to help control the reaction temperature.

-

Experimental Protocol: Synthesis of 3-Mercaptopropionitrile

The following protocol is a representative procedure adapted from established literature, emphasizing safety and control for the selective synthesis of 3-mercaptopropionitrile.[12][14][16]

Warning: This procedure must be performed in a certified chemical fume hood by trained personnel with appropriate PPE. H₂S monitoring is mandatory.

Reagents and Equipment

-

Reagents:

-

Sodium Hydrosulfide (NaHS), flakes (≥70%)

-

Acrylonitrile (AN), inhibited (≥99%)

-

Sodium Hydroxide (NaOH), 50% w/w solution

-

Hydrochloric Acid (HCl), concentrated (37%)

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Extraction Solvent (e.g., Diethyl Ether or Methyl Isobutyl Ketone)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Addition funnel

-

Thermometer or thermocouple probe

-

Reflux condenser with a nitrogen inlet

-

Heating mantle and a large ice-water bath for cooling

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

-

Step-by-Step Methodology

-

Reaction Setup:

-

In the fume hood, equip a 1-L three-necked flask with a mechanical stirrer, a thermometer, and an addition funnel. Attach a condenser with a nitrogen inlet to the central neck.

-

Charge the flask with sodium hydrosulfide (e.g., 1.30 moles) and deionized water (e.g., 250 mL).

-

Begin stirring and gently heat the mixture to 35-40°C to dissolve the NaHS. Maintain a slow nitrogen purge throughout the reaction.

-

-

Acrylonitrile Addition (Exothermic):

-

Once the NaHS is dissolved, charge the addition funnel with acrylonitrile (e.g., 1.0 mole).

-

CRITICAL STEP: Add the acrylonitrile dropwise to the NaHS solution over 30-45 minutes. The rate of addition must be controlled to maintain the internal temperature below 50°C.[12] Use an ice bath as needed to manage the exotherm.

-

-

Reaction and Optional Base Addition:

-

After the acrylonitrile addition is complete, heat the reaction mixture to 50-60°C and hold for 30-60 minutes to ensure complete conversion.[12][14]

-

Optional (for TDPN cleavage): After the hold, cool the mixture slightly and add a small amount of 50% NaOH solution (e.g., 0.3 moles) while keeping the temperature below 60°C.[12] Hold at this temperature for an additional 30 minutes.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to below 20°C using an ice bath.

-

Slowly and carefully acidify the mixture to pH 2-3 by adding concentrated HCl. This step will vigorously liberate H₂S gas and must be done slowly in an efficient fume hood.

-

Transfer the acidified mixture to a separatory funnel and extract the aqueous layer three times with an appropriate organic solvent (e.g., 3 x 150 mL of diethyl ether).

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

-

Purification:

-

The crude product is a malodorous, colorless oil.[17] Purify the crude 3-mercaptopropionitrile by vacuum distillation.[17] Collect the fraction boiling at approximately 87°C at 15 torr.[17]

-

The purified product is prone to oxidation to the corresponding disulfide and should be used promptly or stored under an inert atmosphere at low temperatures (-20°C).[17]

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of 3-mercaptopropionitrile.

Analytical Characterization

Robust analytical methods are essential for monitoring reaction progress, determining yield and purity, and confirming the structure of the final product.

| Technique | Purpose | Key Insights | Source(s) |

| Gas Chromatography (GC) | Reaction monitoring, purity assessment, quantitative analysis. | Separation and quantification of starting materials (acrylonitrile), product (3-MPN), and byproduct (TDPN). A flame ionization detector (FID) or nitrogen-phosphorus detector (NPD) is typically used. | [18][19][20] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Structural confirmation and impurity identification. | Provides mass fragmentation patterns to confirm the identity of eluted peaks from the GC, offering definitive structural evidence. | [18] |

| Nuclear Magnetic Resonance (¹H NMR) | Definitive structural elucidation. | Confirms the chemical structure of the product by showing characteristic proton signals and splitting patterns. Can be used to assess purity. | [17] |

| Infrared Spectroscopy (IR) | Functional group analysis. | Confirms the presence of key functional groups, such as the nitrile (C≡N) stretch (~2250 cm⁻¹) and the thiol (S-H) stretch (~2550 cm⁻¹). | [21] |

Conclusion

The synthesis of β-mercaptopropionitrile via the reaction of acrylonitrile and sodium hydrosulfide is a powerful and industrially relevant transformation. Success, however, is not guaranteed by simply mixing the reagents. It is achieved through a deep, causal understanding of the underlying Michael addition mechanism and its competitive side reactions. By precisely controlling stoichiometry and temperature, the skilled researcher can navigate the reaction pathways to selectively favor the desired product. The paramount importance of safety cannot be overstated; a rigorous and proactive approach to handling these hazardous materials is the foundation upon which successful synthesis is built. This guide provides the technical framework and field-proven insights necessary to approach this reaction with the confidence, control, and safety required for advanced chemical research and development.

References

- 1. 1910.1045 App B - Substance Technical Guidelines for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]

- 2. nj.gov [nj.gov]

- 3. Acrylonitrile | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 4. ineos.com [ineos.com]

- 5. carlroth.com [carlroth.com]

- 6. A Comprehensive Guide to Sodium Hydrosulfide Reactions [jamgroupco.com]

- 7. The Safety and Environmental Impact of Sodium Hydrosulfide (NaHS) | Baijin [baijinchemical.com]

- 8. ausimm.com [ausimm.com]

- 9. benchchem.com [benchchem.com]

- 10. genesisenergy.com [genesisenergy.com]

- 11. Sodium hydrosulfide - Wikipedia [en.wikipedia.org]

- 12. EP0677512B1 - Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. US5391820A - Preparation of 3-mercaptopropionitrile and 3-mercaptopropionic acid - Google Patents [patents.google.com]

- 15. Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Patent 0677512 [data.epo.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. researchgate.net [researchgate.net]

- 18. nano-lab.com.tr [nano-lab.com.tr]

- 19. osha.gov [osha.gov]

- 20. Analytical method for the determination of acrylonitrile in rat plasma at the nanograms per milliliter level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. epa.gov [epa.gov]

The Bifunctional Reactivity of 3-Mercaptopropionitrile: A Technical Guide to the Thiol Group

Introduction: Unveiling the Dual Personality of a Versatile Reagent

3-Mercaptopropionitrile (3-MPN), also known as β-mercaptopropionitrile or 2-cyanoethanethiol, is a bifunctional organosulfur compound that has garnered significant interest in organic synthesis, materials science, and drug development.[1][2][3] Its unique molecular architecture, featuring both a nucleophilic thiol (-SH) group and a polar nitrile (-CN) functionality, imparts a dual reactivity that makes it a valuable precursor for a diverse array of chemical transformations.[1][2] This technical guide provides an in-depth exploration of the fundamental reactivity of the thiol group in 3-mercaptopropionitrile, offering insights into its physicochemical properties, key reactions, and practical applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Handling

3-Mercaptopropionitrile is a colorless, malodorous liquid that is soluble in most organic solvents and partially soluble in water.[4] Due to its unpleasant smell and potential as a skin and eye irritant, it should always be handled in a well-ventilated fume hood with appropriate personal protective equipment.[1][4]

A critical aspect of handling 3-MPN is its propensity to oxidize, particularly on prolonged exposure to air or basic conditions, forming the corresponding disulfide, 3,3'-dithiobispropionitrile.[4] For this reason, it is recommended to use freshly prepared or distilled 3-MPN. Short-term storage at -20°C under an inert atmosphere is possible, with long-term storage recommended at -78°C.[4]

| Property | Value | Reference |

| Molecular Formula | C₃H₅NS | [2] |

| Molecular Weight | 87.14 g/mol | [2] |

| Boiling Point | 87 °C at 15 torr | [4] |

| Density | 1.06 g/mL at 28 °C | [4] |

The Heart of Reactivity: The Thiol Group's Acidity and Nucleophilicity

The chemical behavior of 3-mercaptopropionitrile is largely dictated by the properties of its thiol group. A key determinant of its reactivity is its acidity, represented by its pKa value.

Thiol Group Acidity and pKa

The structurally similar compound, 3-mercaptopropionic acid, has a reported thiol pKa of approximately 10.3-10.84.[5][6] However, the nitrile group in 3-mercaptopropionitrile is strongly electron-withdrawing. This inductive effect is expected to stabilize the thiolate anion, thereby increasing the acidity of the thiol proton and resulting in a lower pKa compared to 3-mercaptopropionic acid. Thiols are generally more acidic than their alcohol counterparts due to the greater polarizability of sulfur and the weaker H-S bond.